N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522045
InChI: InChI=1S/C22H18N4O/c27-22(24-14-17-8-3-1-4-9-17)20-16-26(19-11-5-2-6-12-19)25-21(20)18-10-7-13-23-15-18/h1-13,15-16H,14H2,(H,24,27)
SMILES:
Molecular Formula: C22H18N4O
Molecular Weight: 354.4 g/mol

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14522045

Molecular Formula: C22H18N4O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide -

Specification

Molecular Formula C22H18N4O
Molecular Weight 354.4 g/mol
IUPAC Name N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C22H18N4O/c27-22(24-14-17-8-3-1-4-9-17)20-16-26(19-11-5-2-6-12-19)25-21(20)18-10-7-13-23-15-18/h1-13,15-16H,14H2,(H,24,27)
Standard InChI Key OGNCWTCQVPISHM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, reflects its intricate substitution pattern:

  • Pyrazole ring: Serves as the central scaffold (positions 1, 3, and 4).

  • Phenyl group: Attached to position 1 of the pyrazole.

  • Pyridin-3-yl group: Substituted at position 3, introducing a nitrogen heterocycle.

  • Benzyl carboxamide: Linked to position 4 via a carbonyl group.

The planar aromatic systems (phenyl, pyridinyl) enhance solubility in lipid membranes, while the carboxamide enables hydrogen bonding with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H18N4O\text{C}_{22}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight354.4 g/mol
SMILES NotationC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Topological Polar Surface Area67.6 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multistep reactions, typically starting from commercially available precursors:

  • Pyrazole ring formation: Cyclocondensation of hydrazines with diketones or β-keto esters.

  • Substituent introduction:

    • Phenyl group: Via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

    • Pyridin-3-yl group: Achieved through palladium-catalyzed cross-coupling.

    • Benzyl carboxamide: Introduced via carbodiimide-mediated coupling of benzylamine to the pyrazole-4-carboxylic acid intermediate.

Critical Reaction Steps

  • Cyclocondensation:
    R1COCH2COR2+NH2NH2Pyrazole intermediate\text{R}_1\text{COCH}_2\text{COR}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole intermediate}

  • Carboxamide coupling:
    Pyrazole-4-COOH+BenzylamineEDC/HOBtN-Benzyl carboxamide\text{Pyrazole-4-COOH} + \text{Benzylamine} \xrightarrow{\text{EDC/HOBt}} \text{N-Benzyl carboxamide}

Yield optimization remains challenging due to steric hindrance from the pyridinyl and benzyl groups .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages (60% inhibition at 10 μM) . The benzyl group enhances membrane permeability, while the carboxamide stabilizes interactions with IKKβ .

Metabolic Modulation

Analogous pyrazole carboxamides enhance glucose-stimulated insulin secretion (GSIS) by upregulating PDX-1, a transcription factor critical for β-cell function . At 5 μM, compound analogs increase insulin secretion by 2.5-fold in MIN6 cells, suggesting potential for diabetes therapy.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 8.72 (s, 1H, pyrazole-H), 7.25–8.14 (m, 14H, aromatic-H).

    • 13C NMR^{13}\text{C NMR}: 165.2 ppm (C=O), 148.9 ppm (pyridinyl-C2).

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 355.2 [M+H]+^+.

Computational Studies

Density functional theory (DFT) calculations reveal a dipole moment of 5.2 Debye, favoring interactions with polar protein residues. Molecular dynamics simulations indicate stable binding to EGFR (ΔG = −9.8 kcal/mol) .

Pharmacological Applications and Challenges

Drug Development Prospects

  • Oncology: Potent kinase inhibition with low cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) .

  • Inflammation: Oral bioavailability of 34% in murine models, with t₁/₂ = 4.2 h .

  • Metabolic Disorders: Enhances glucose uptake in C2C12 myotubes by suppressing MG53-mediated IRS-1 ubiquitination .

Limitations

  • Solubility: Aqueous solubility <0.1 mg/mL due to hydrophobic aromatic groups.

  • Selectivity: Off-target effects on cytochrome P450 isoforms (CYP3A4 IC₅₀ = 2.1 μM).

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridinyl group to improve solubility (e.g., introducing hydroxyl or amine substituents).

  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes to enhance bioavailability.

  • Target Validation: CRISPR screening to identify novel targets in pancreatic β-cells and cancer stem cells.

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